molecular formula C14H19N7 B6453765 N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549032-67-7

N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6453765
CAS No.: 2549032-67-7
M. Wt: 285.35 g/mol
InChI Key: COTHLDFHIVRVPT-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrazine ring, which is a heterocyclic aromatic organic compound that is a simple diazine and is a parent compound of several large groups of drugs, including the sulfa drugs .

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process crucial for regulating cell growth, differentiation, and metabolism . This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The nature of these interactions often involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can disrupt signaling pathways that control cell proliferation and survival, leading to reduced cell growth and increased apoptosis in cancer cells . Additionally, it can alter gene expression profiles by affecting transcription factors regulated by these signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with protein kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets. The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting the enzyme’s function . This inhibition can lead to downstream effects such as reduced activation of signaling pathways involved in cell growth and survival

Properties

IUPAC Name

N,N-dimethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-19(2)12-3-4-17-14(18-12)21-9-7-20(8-10-21)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTHLDFHIVRVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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